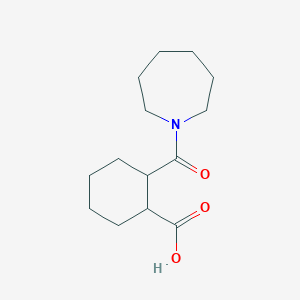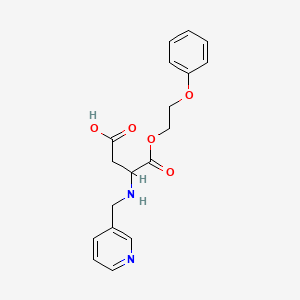
2-Phenoxy-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a molecular formula of C20H22ClN3O2S2 and a molecular weight of 435.99. It contains several functional groups, including a phenyl group, a thiazole ring, and a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthetic process often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its NMR data . The 1H-NMR and 13C-NMR data provide information about the types and numbers of hydrogen and carbon atoms in the molecule, respectively. The IR data provide information about the types of bonds present in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been reported, compounds with similar structures have been studied . These studies often involve colorimetric assays to evaluate the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR and IR data . The NMR data provide information about the types and numbers of hydrogen and carbon atoms in the molecule, while the IR data provide information about the types of bonds present in the molecule .Scientific Research Applications
- Thiazole derivatives, including this compound, have been investigated for their antimicrobial properties . Specifically, they exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Further studies could explore its mechanism of action and potential clinical applications.
- Researchers have observed anti-inflammatory activity in thiazole derivatives . Investigating the precise pathways involved and assessing its efficacy in animal models or clinical trials could provide valuable insights.
- Thiazoles have demonstrated antitumor and cytotoxic activity . This compound might be a candidate for cancer therapy. Additional studies could evaluate its selectivity, toxicity profile, and potential synergies with existing treatments.
- Some thiazole derivatives exhibit analgesic effects . Investigating whether this compound shares similar properties could guide its use in pain management.
- Given the presence of a piperazine moiety, exploring neuroprotective effects could be intriguing. Thiazoles have been associated with neuroprotection , and this compound warrants further investigation.
Antimicrobial Activity
Anti-Inflammatory Potential
Antitumor and Cytotoxic Effects
Analgesic Properties
Neuroprotective Potential
Future Directions
Mechanism of Action
Target of Action
The primary targets of compounds related to the thiazole ring, such as 2-Phenoxy-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, are diverse and can include a variety of enzymes and receptors in the body . These targets play crucial roles in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This interaction can lead to changes in the body’s inflammatory response .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, the inhibition of COX enzymes can disrupt the synthesis of prostaglandins, leading to anti-inflammatory effects . Additionally, thiazole derivatives can activate or inhibit other biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. For instance, the inhibition of COX enzymes can lead to reduced inflammation . Other potential effects, based on the activities of related thiazole compounds, could include antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the physiological environment can impact the compound’s solubility and therefore its bioavailability. Additionally, factors such as pH and the presence of other molecules can affect the compound’s interaction with its targets .
properties
IUPAC Name |
2-phenoxy-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2.ClH/c24-20(14-25-16-5-2-1-3-6-16)23-10-8-22(9-11-23)13-19-21-17(15-27-19)18-7-4-12-26-18;/h1-7,12,15H,8-11,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYCEIECBEMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

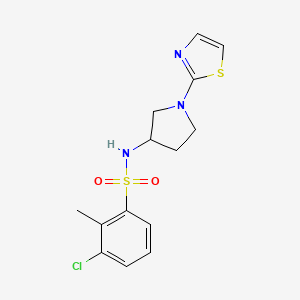
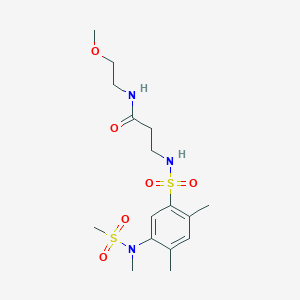
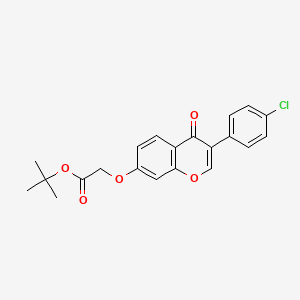

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
![N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2990000.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
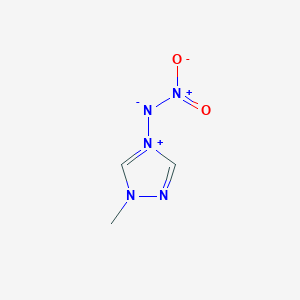
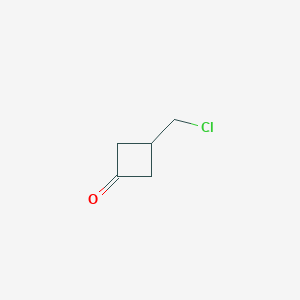
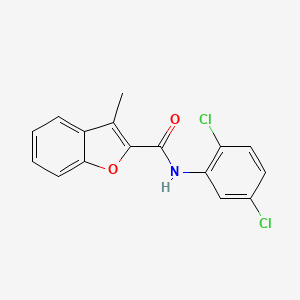
![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)
